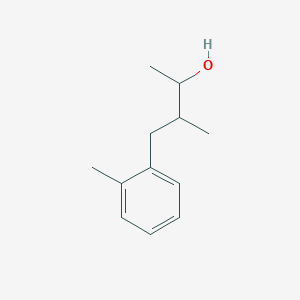

3-Methyl-4-(2-methylphenyl)butan-2-ol

Description

3-Methyl-4-(2-methylphenyl)butan-2-ol is a branched secondary alcohol featuring a 2-methylphenyl substituent at the fourth carbon of a butan-2-ol backbone. The compound’s aromatic and hydroxyl groups contribute to its polarity, solubility, and reactivity, making it relevant in organic synthesis and fragrance industries.

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

3-methyl-4-(2-methylphenyl)butan-2-ol |

InChI |

InChI=1S/C12H18O/c1-9-6-4-5-7-12(9)8-10(2)11(3)13/h4-7,10-11,13H,8H2,1-3H3 |

InChI Key |

IAJOMAOJYMUXLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Preparation via Organocatalytic Alkylation and Reduction

This method employs a two-phase system involving the reaction of 2-methylbenzyl chloride with methyl ethyl ketone (MEK) , facilitated by a phase transfer catalyst, followed by reduction to the alcohol:

Step 1: Alkylation of Methyl Ethyl Ketone

Reactants: 2-methylbenzyl chloride, methyl ethyl ketone, phase transfer catalyst (e.g., tetrabutylammonium bromide), and an aqueous alkali metal hydroxide (e.g., sodium or potassium carbonate).

Conditions: Organic/alkaline two-phase system at 70–120°C, with stirring under inert atmosphere.

Outcome: Formation of a substituted ketone intermediate, specifically 3-methyl-4-(2-methylphenyl)butan-2-one .

Step 2: Reduction to the Alcohol

Reagents: Hydrogen gas with a palladium catalyst (e.g., Pd/C).

Conditions: Hydrogenation at 50°C–60°C under 0.4–0.5 MPa pressure.

Outcome: Selective reduction yields 3-Methyl-4-(2-methylphenyl)butan-2-ol with high purity.

Research support: This approach aligns with methods described in patent literature where aromatic alkylation followed by catalytic hydrogenation produces similar secondary alcohols, emphasizing the importance of controlled reduction conditions to prevent over-reduction or side reactions.

Synthesis via Friedel–Crafts Alkylation and Subsequent Hydroboration/Oxidation

An alternative route involves electrophilic aromatic substitution followed by hydroboration and oxidation:

Step 1: Friedel–Crafts Alkylation

Reactants: 2-methylbenzyl chloride and a suitable alkene precursor (e.g., methyl vinyl ketone or related unsaturated compounds).

Conditions: Lewis acid catalyst such as aluminum chloride at low temperatures (0°C–25°C).

Outcome: Formation of a benzylated ketone intermediate.

Step 2: Hydroboration/Oxidation

Reagents: Borane complex (e.g., BH3·THF) followed by hydrogen peroxide.

Conditions: Room temperature, inert atmosphere.

Outcome: Conversion of the alkene to the corresponding alcohol, yielding This compound .

Research support: Similar strategies are documented in organic synthesis literature for constructing substituted butanols with aromatic groups, emphasizing regioselectivity and stereochemistry control.

Alternative Route: Decarboxylation and Grignard Addition

A more complex but viable method involves:

Step 1: Decarboxylation of aromatic carboxylic acids (e.g., 2-methylbenzoic acid) to generate the corresponding methyl-substituted benzene derivatives.

Step 2: Formation of a ketone precursor via Grignard addition to suitable carbonyl compounds, followed by oxidation.

Step 3: Reduction of the ketone to the secondary alcohol using catalytic hydrogenation or hydride reagents.

Research support: Patent literature indicates that decarboxylation followed by Grignard reactions can efficiently produce aromatic alkylated alcohols, though this method is more involved.

Summary of Key Parameters and Data

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | References |

|---|---|---|---|---|---|---|

| Alkylation + Hydrogenation | 2-methylbenzyl chloride + MEK | Phase transfer catalyst, Pd/C | 70–120°C, 0.4–0.5 MPa H₂ | ~44% overall | Simple, scalable | Patent CN101343220A |

| Friedel–Crafts + Hydroboration | Aromatic acid + alkene | AlCl₃, BH₃ | Low temp for alkylation, room temp for hydroboration | Variable | High regioselectivity | Organic synthesis literature |

| Decarboxylation + Grignard | Aromatic carboxylic acid + aldehyde | Heat, Mg, oxidants | Controlled | Moderate | Versatile | Patent EP0287084B1 |

In-Depth Research Findings and Considerations

Selectivity Control: The key to high-purity synthesis of This compound lies in controlling regioselectivity during alkylation and reduction steps, often achieved through temperature regulation and choice of catalysts.

Environmental and Industrial Aspects: The patent CN101343220A emphasizes the use of recyclable raw materials and minimal waste, making the process suitable for industrial scale-up.

Purification Techniques: Final purification typically involves recrystallization, solvent extraction, and distillation under reduced pressure to attain purity levels exceeding 99%.

Reaction Optimization: Parameters such as temperature, catalyst loading, and solvent choice critically influence yield and purity, with optimal conditions documented in the literature.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-methylphenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alkanes or other reduced forms using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Hydrochloric acid or other halogenating agents.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated compounds.

Scientific Research Applications

3-Methyl-4-(2-methylphenyl)butan-2-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural analogs vary in substituents, branching, and functional groups, leading to differences in physical and chemical properties. Key comparisons include:

3-Methyl-4-phenylbutan-2-ol (CAS 56836-93-2)

- Structure : Differs by lacking the 2-methyl group on the phenyl ring.

2-Methyl-3-buten-2-ol (CAS 115-18-4)

- Structure : A cyclic allylic alcohol with a double bond.

- Physical Properties : Boiling point (98–99°C) and density (0.824 g/cm³) are lower than expected for the target compound due to reduced hydrogen bonding and molecular weight .

3-Methyl-3-methoxybutanol (CAS 56539-66-3)

- Structure : Contains a methoxy group instead of an aromatic ring.

- Physical Properties : Higher boiling point (174°C) and density (0.911 g/cm³) compared to aliphatic alcohols, attributed to increased polarity from the ether group .

4-(4'-Methyl-bipyridin-4-yl)butan-2-ol (CAS 870078-13-0)

- Hazards : Classified for acute toxicity (H302) and respiratory irritation (H335), highlighting differences in safety profiles compared to purely aromatic alcohols .

4-Phenyl-2-butanone (CAS 2550-26-7)

- Structure : A ketone analog lacking the hydroxyl group.

- Impact : Ketones generally exhibit lower boiling points than alcohols due to the absence of hydrogen bonding .

Physical and Chemical Properties (Data Table)

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|

| 3-Methyl-4-(2-methylphenyl)butan-2-ol | Not Available | C₁₂H₁₈O | Data Needed | Data Needed | Alcohol, Aromatic |

| 3-Methyl-4-phenylbutan-2-ol | 56836-93-2 | C₁₁H₁₆O | Data Needed | Data Needed | Alcohol, Aromatic |

| 2-Methyl-3-buten-2-ol | 115-18-4 | C₅H₁₀O | 98–99 | 0.824 | Alcohol, Alkene |

| 3-Methyl-3-methoxybutanol | 56539-66-3 | C₆H₁₄O₂ | 174 | 0.911 | Alcohol, Ether |

| 4-Phenyl-2-butanone | 2550-26-7 | C₁₀H₁₂O | Data Needed | Data Needed | Ketone, Aromatic |

| 3-Methyl-2-butanol | 598-75-4 | C₅H₁₂O | ~113 | 0.810 | Alcohol |

Research Findings and Trends

Boiling Points: Alcohols with aromatic substituents (e.g., 3-Methyl-4-phenylbutan-2-ol) are expected to have higher boiling points than aliphatic analogs due to increased molecular weight and π-π interactions. Methoxy-containing alcohols (e.g., 3-Methyl-3-methoxybutanol) exhibit elevated boiling points (174°C) owing to enhanced polarity .

Solubility :

- Hydrophobic substituents (e.g., 2-methylphenyl) reduce water solubility, whereas polar groups (e.g., methoxy) improve miscibility in polar solvents.

Toxicity :

- Compounds with aromatic amines (e.g., (3-bromo-4-fluorophenyl)methylamine, ) or heterocycles (e.g., bipyridinyl derivatives) show higher acute toxicity compared to simple alcohols .

Synthetic Applications: The target compound’s structure aligns with aroma chemicals (), suggesting utility in fragrance synthesis. Its analogs, such as 4-Phenyl-2-butanone, are intermediates in ketone-based reactions .

Biological Activity

3-Methyl-4-(2-methylphenyl)butan-2-ol, also known as 3-Methyl-4-(o-tolyl)butanol, is an organic compound with a molecular formula of CHO. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity through synthesized data, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 182.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 20031719 |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents. Its efficacy varies against different bacterial strains, indicating potential for use in food preservation and medical applications .

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanisms underlying its anticancer effects are thought to involve the modulation of cell cycle progression and induction of apoptosis in malignant cells .

Antimicrobial Studies

A recent study evaluated the antimicrobial activity of various compounds, including this compound, using the disk diffusion method. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential utility as a natural preservative or therapeutic agent.

Anticancer Research

In vitro studies conducted on breast cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to control groups. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an adjunct in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Modulation : The compound appears to interfere with cell cycle progression in cancer cells, leading to growth arrest.

- Apoptosis Induction : It activates intrinsic apoptotic pathways, which may involve mitochondrial membrane permeabilization and subsequent caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.